molecular formula C14H17BrN2O B2613556 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2320534-46-9

1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2613556
CAS No.: 2320534-46-9
M. Wt: 309.207
InChI Key: CXNHAAJLOCELNM-UHFFFAOYSA-N
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Description

1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is a synthetic chemical building block designed for medicinal chemistry and drug discovery research. This hybrid compound incorporates two privileged structures in pharmaceutical development: an azetidine ring and a pyrrolidine ring. The azetidin-2-one (β-lactam) scaffold is a historically significant core structure, most famously known as the basis for penicillin and cephalosporin antibiotics . Beyond antimicrobial applications, azetidine derivatives have shown diversified biological and pharmacological activities, including anthelmintic and antimalarial properties, and continue to be explored as versatile synthons for the synthesis of amino acids and alkaloids . The inherent rigidity of such spirocyclic and fused systems is advantageous in drug design, as it can reduce the conformational entropy penalty upon binding to a biological target . The pyrrolidine ring is a widespread motif in nature and is found in numerous biologically active compounds and natural alkaloids, some of which act as efficient glucosidase inhibitors . Synthetic pyrrolidine derivatives have been investigated as promising therapeutic agents for a range of conditions . Researchers may find value in this specific compound as a key intermediate for constructing more complex molecules, for screening in biological assays, or for exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor modulators. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNHAAJLOCELNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine typically involves the reaction of 2-bromobenzoyl chloride with azetidin-3-ylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for drug development.

    Medicine: It is being investigated for its therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound binds to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table summarizes key structural and functional differences between 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Notes References
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine 124461-27-4* C₁₄H₁₆BrN₂O 2-Bromobenzoyl, azetidine, pyrrolidine Unique scaffold; potential CNS activity
1-(3-Bromobenzyl)pyrrolidine BD296022 C₁₁H₁₄BrN 3-Bromobenzyl, pyrrolidine No reported bioactivity
1-(1-Phenylcyclohexyl)-pyrrolidine (PHP) N/A C₁₆H₂₂N Phenylcyclohexyl, pyrrolidine Psychoactive; PCP analog
1-(Prop-1-en-2-yl)pyrrolidine N/A C₈H₁₅N Propenyl, pyrrolidine Intermediate in organic synthesis
1-[1-Oxo-5-(3,4-methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine N/A C₁₇H₂₀N₂O₃ Acylated pyrrolidine with dienyl Natural product (Piper longum)

* Note: The CAS number corresponds to a structurally similar compound (1-(2-bromobenzoyl)pyrrolidine) from .

Key Structural and Functional Differences

  • Azetidine vs. Cyclohexyl/Acyl Substituents : The azetidine ring in the target compound introduces steric and electronic constraints distinct from bulkier cyclohexyl (e.g., PHP) or flexible acyl chains (e.g., Piper longum derivatives). This may influence receptor binding kinetics or metabolic stability .
  • Bromine Position : Compared to 1-(3-bromobenzyl)pyrrolidine, the 2-bromobenzoyl group in the target compound could alter π-π stacking interactions or halogen bonding in biological targets .
  • Pharmacological Profiles: PHP: Exhibits psychoactive effects via NMDA receptor antagonism, similar to phencyclidine (PCP). EEG studies show dose-dependent theta waves and behavioral changes . Piper longum Derivatives: Acylated pyrrolidines (e.g., compound 5 in ) lack structural alerts for toxicity but are uncharacterized pharmacologically . Target Compound: The azetidine-bromobenzoyl combination is novel; its bioactivity remains speculative but may differ from PHP due to reduced steric bulk compared to cyclohexyl groups.

Biological Activity

1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The compound's unique structure, characterized by the presence of a bromobenzoyl moiety, an azetidine ring, and a pyrrolidine fragment, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant case studies.

Enzyme Inhibition

Research indicates that 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine acts as a promising enzyme inhibitor. Its mechanism involves binding to the active site of specific enzymes, thereby preventing substrate interaction and subsequent catalysis. This inhibition can lead to therapeutic effects such as reduced bacterial growth or inhibited cancer cell proliferation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, potentially making it useful in treating infections.

Anticancer Potential

The compound's structural similarities to known anticancer agents indicate its potential in cancer therapy. It may modulate signaling pathways involved in tumor progression or directly inhibit cancer cell proliferation .

Case Study 1: Enzyme Interaction Analysis

A study evaluated the binding affinity of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Molecular docking simulations revealed significant binding interactions, suggesting that the compound could inhibit MMP activity effectively .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial activity of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific enzymes involved in disease pathways
AntimicrobialEffective against several bacterial strains
AnticancerInhibits cancer cell proliferation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the azetidine-pyrrolidine core in 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine?

  • Methodological Answer : The azetidine-pyrrolidine scaffold can be synthesized via nucleophilic substitution or coupling reactions. For example, the azetidine ring can be functionalized using 2-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours), followed by coupling with a pyrrolidine derivative. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature control (80–150°C), and stoichiometric ratios of reagents to minimize side products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) is critical to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of LC-MS for preliminary purity assessment (e.g., [M+H]+ ion detection) and ¹H/¹³C NMR for structural confirmation. Key NMR signals include the azetidine ring protons (δ ~3.3–3.5 ppm, multiplet) and the 2-bromobenzoyl carbonyl resonance (δ ~167–170 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. For chiral purity, chiral HPLC with a cellulose-based column is recommended if stereocenters are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-bromobenzoyl group on biological activity?

  • Methodological Answer : Replace the 2-bromobenzoyl moiety with other electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups to assess steric/electronic effects. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare IC₅₀ values. For example, shows that substituting a 3-fluoro-4-methoxybenzoyl group altered bioactivity profiles in azetidine derivatives, suggesting halogen positioning significantly impacts target engagement . Cross-correlate with computational docking studies to rationalize observed trends .

Q. What strategies resolve contradictory data in biological assays (e.g., variable potency across cell lines)?

  • Methodological Answer :

Control experiments : Verify compound stability under assay conditions (pH, temperature) via LC-MS.

Cell permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration variability.

Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

Metabolite analysis : Incubate the compound with liver microsomes to detect active/inactive metabolites influencing potency .

Q. How can cross-coupling reactions be leveraged to functionalize the pyrrolidine ring for targeted drug delivery?

  • Methodological Answer : Introduce boronic ester groups (e.g., via Suzuki-Miyaura coupling) at the pyrrolidine nitrogen to enable bioconjugation. For example, describes a pinacol boronate derivative synthesized using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C. This allows subsequent coupling with antibody-drug conjugates (ADCs) or fluorescent probes for cellular tracking .

Data-Driven Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use a 4-parameter logistic (4PL) model to fit dose-response curves (e.g., GraphPad Prism). Include replicates (n ≥ 3) and negative/positive controls. For IC₅₀ comparisons, apply an ANOVA with post-hoc Tukey test (α = 0.05). If outliers arise (e.g., due to compound aggregation), validate via dynamic light scattering (DLS) to assess colloidal formation .

Q. How can researchers address low bioavailability observed in preclinical models?

  • Methodological Answer :

  • Prodrug design : Introduce ester or carbamate groups at the pyrrolidine nitrogen to enhance solubility.
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve pharmacokinetics.
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .

Contradiction Management

Q. How to interpret conflicting computational vs. experimental binding affinity data?

  • Methodological Answer :

Docking refinement : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility.

Solvent effects : Include explicit water molecules in calculations to improve docking accuracy.

Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) and reconcile discrepancies .

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